molecular formula C7H3BrClFO4S B3306270 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 926251-51-6

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B3306270
CAS No.: 926251-51-6
M. Wt: 317.52 g/mol
InChI Key: QGJIUWUCSFPGTB-UHFFFAOYSA-N
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Description

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid is an aromatic compound with a complex structure that includes bromine, chlorine, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens and sulfonyl groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of its constituent atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid involves its interaction with various molecular targets. The presence of multiple reactive sites allows it to form covalent bonds with nucleophilic centers in biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzoic acid: Lacks the chlorosulfonyl group, making it less reactive in certain types of chemical reactions.

    3-Chlorosulfonyl-2-fluorobenzoic acid:

    5-Bromo-3-(methylsulfonyl)-2-fluorobenzoic acid: The methylsulfonyl group provides different chemical properties compared to the chlorosulfonyl group.

Uniqueness

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms in its structure. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIUWUCSFPGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241945
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926251-51-6
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926251-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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